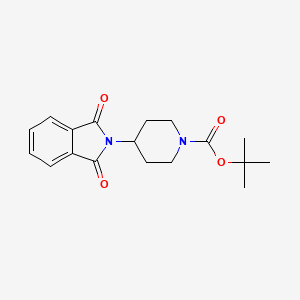

Tert-butyl 4-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-O-tert-butyl 4-O-(1,3-dioxoisoindol-2-yl) piperidine-1,4-dicarboxylate. The Chemical Abstracts Service registry number 1872262-73-1 provides unique identification for this specific molecular entity. Alternative systematic names include 1-tert-butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate, reflecting the detailed structural description of the phthalimide substitution pattern.

The molecular identifier systems provide comprehensive cataloging information for this compound. The MDL number MFCD32862308 serves as an additional unique identifier within chemical databases. The compound's InChI key UFRJUMUSTXGUPA-UHFFFAOYSA-N enables precise digital representation of its molecular structure. The systematic naming reflects the presence of both the tert-butyl protecting group on the piperidine nitrogen and the phthalimide functionality attached through an ester linkage at the 4-position of the piperidine ring.

Database entries consistently report the molecular formula as C₁₉H₂₂N₂O₆, confirming the presence of 19 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms. The systematic identification also includes the canonical SMILES notation: CC(C)(C)OC(=O)N1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O, which provides a linear text representation of the molecular connectivity.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant conformational complexity due to the presence of multiple rotatable bonds and the inherent flexibility of the piperidine ring system. Computational studies have revealed that compounds containing similar phthalimide-piperidine frameworks can adopt various conformational states, with the piperidine ring typically existing in chair conformations.

The phthalimide moiety maintains a relatively rigid planar geometry due to the conjugated aromatic system and the constraint imposed by the five-membered imide ring. The dihedral angles between the phthalimide plane and the piperidine ring system are influenced by the ester linkage, which introduces additional conformational degrees of freedom. Density functional theory calculations on related phthalimide compounds have demonstrated that these molecules can occur in multiple energetically accessible conformations.

The tert-butyl carbamate group at the nitrogen position introduces steric bulk that can influence the overall molecular conformation. The bulky tert-butyl group tends to adopt staggered conformations relative to the piperidine ring to minimize steric repulsions. The ester carbonyl groups exhibit typical sp² hybridization with bond angles approaching 120 degrees, consistent with planar trigonal geometry around the carbonyl carbon atoms.

Molecular modeling studies suggest that the compound exhibits dynamic behavior in solution, with rotation around the C-N bond connecting the piperidine to the phthalimide group being particularly significant. The energy barriers for conformational interconversion are typically modest, allowing for rapid equilibration between different conformational states at ambient temperature.

Crystallographic Studies and X-ray Diffraction Patterns

While specific single-crystal X-ray diffraction data for this compound were not directly available in the search results, related phthalimide-containing compounds have been extensively studied through crystallographic methods. Research on similar pyridone-based phthalimide compounds has demonstrated the utility of X-ray crystallography in establishing precise molecular geometries and supramolecular arrangements.

Crystallographic studies of analogous phthalimide derivatives have revealed that these compounds often crystallize with multiple symmetry-independent molecules in the unit cell, a phenomenon known as Z' > 1 structures. For instance, related compounds have been observed to crystallize with Z' = 2, indicating two crystallographically independent molecules per asymmetric unit. This behavior suggests that this compound may exhibit similar crystallographic complexity.

The crystalline packing of phthalimide-containing compounds is typically governed by intermolecular hydrogen bonding interactions, particularly involving the carbonyl oxygen atoms of the phthalimide group and hydrogen bond donors such as C-H groups from the piperidine ring or alkyl substituents. Non-classical C-H···O hydrogen bonds and C-H···π interactions often play crucial roles in determining the supramolecular architecture.

X-ray diffraction patterns of related compounds have shown characteristic reflections corresponding to the planar phthalimide aromatic system and the three-dimensional piperidine ring framework. The diffraction data typically reveal precise bond lengths and angles, with C=O bond lengths in phthalimide groups generally ranging from 1.20 to 1.22 Angstroms, consistent with typical carbonyl bond distances.

Spectroscopic Profiling (¹H NMR, ¹³C NMR, IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform reveal characteristic signal patterns that confirm the molecular structure. The aromatic protons of the phthalimide group appear as complex multiplets in the region between 7.79 and 7.91 parts per million, consistent with the expected chemical shifts for benzene ring protons adjacent to electron-withdrawing carbonyl groups.

The piperidine ring protons exhibit characteristic patterns with axial and equatorial protons showing distinct coupling patterns and chemical shifts. The CH proton at the 4-position of the piperidine ring, which bears the ester substituent, appears as a multiplet due to coupling with adjacent methylene protons. The N-CH₂ protons of the piperidine ring typically show complex splitting patterns reflecting the conformational dynamics of the six-membered ring.

The tert-butyl group displays a characteristic singlet integration for nine protons in the region around 1.45 parts per million, serving as a diagnostic signal for this protecting group. Carbon-13 nuclear magnetic resonance spectroscopy would be expected to show signals for all 19 carbon atoms, with the carbonyl carbons appearing in the downfield region around 170-180 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretching vibrations of the phthalimide group appear as strong absorptions in the region of 1670-1780 wavenumbers, consistent with imide C=O stretches. The carbamate carbonyl of the tert-butyl ester group contributes additional C=O stretching absorptions in a similar spectral region. C-H stretching vibrations from the alkyl groups appear in the 2850-2960 wavenumber range.

| Spectroscopic Technique | Key Characteristics | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.79-7.91 parts per million |

| ¹H Nuclear Magnetic Resonance | Tert-butyl group | ~1.45 parts per million |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons | 170-180 parts per million |

| Infrared Spectroscopy | C=O stretching | 1670-1780 wavenumbers |

| Infrared Spectroscopy | C-H stretching | 2850-2960 wavenumbers |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 374, corresponding to the molecular weight of the intact molecule. Under electron ionization conditions, the compound exhibits typical fragmentation pathways associated with tert-butyl carbamate and phthalimide functionalities.

The most prominent fragmentation involves the loss of the tert-butyl group (mass 57), resulting in a fragment ion at mass-to-charge ratio 317. This fragmentation is characteristic of tert-butyl esters and carbamates, which readily undergo alpha-cleavage adjacent to the oxygen atom under mass spectrometric conditions. The loss of carbon dioxide (mass 44) from carbamate groups represents another common fragmentation pathway, potentially generating fragment ions at mass-to-charge ratio 330.

The phthalimide moiety contributes distinctive fragmentation patterns, with the loss of carbon monoxide (mass 28) being characteristic of aromatic carbonyl compounds. Sequential losses of carbon monoxide can generate fragments corresponding to the gradual degradation of the phthalimide ring system. The formation of phthalimide cation fragments (mass 148) through the cleavage of the ester linkage represents another characteristic fragmentation pathway.

Piperidine-containing compounds typically show base peaks corresponding to nitrogen-containing fragments, often involving alpha-cleavage adjacent to the nitrogen atom. The formation of iminium ions through the loss of neutral fragments from the piperidine ring contributes to the characteristic fragmentation spectrum. These fragmentation patterns serve as diagnostic tools for structural confirmation and can distinguish this compound from closely related analogs.

The fragmentation efficiency and relative intensities of fragment ions depend on the ionization method employed. Electrospray ionization typically produces less extensive fragmentation compared to electron ionization, often showing primarily the molecular ion and simple adduct ions such as sodium or potassium adducts. The complementary information from different ionization techniques provides comprehensive structural characterization through mass spectrometry.

Properties

IUPAC Name |

tert-butyl 4-(1,3-dioxoisoindol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)19-10-8-12(9-11-19)20-15(21)13-6-4-5-7-14(13)16(20)22/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBJBNFDEVHLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476755 | |

| Record name | tert-Butyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412357-32-5 | |

| Record name | tert-Butyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 4-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate, also known as 1-(tert-butyl) 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate (CAS No. 1872262-73-1), is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 374.39 g/mol. The compound features a piperidine ring with a tert-butyl group and a dioxoisoindoline moiety, which may enhance its solubility and biological interactions compared to other similar compounds .

Biological Activity

Research indicates that compounds similar to this compound exhibit notable biological activities. Here are some key findings:

Antitumor Activity

A study highlighted the potential antitumor properties of compounds containing the isoindoline structure. These compounds have been shown to inhibit cancer cell growth while sparing non-tumorigenic cells, indicating selective toxicity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the piperidine ring.

- Introduction of the tert-butyl group.

- Addition of the dioxoisoindoline moiety.

This synthetic approach allows for high yields (up to 90%) and can be optimized for various applications in drug development .

Case Studies and Research Findings

Potential Applications

Given its structural characteristics and preliminary findings regarding its biological activity, this compound could have applications in:

- Cancer therapeutics : As a candidate for developing selective antitumor agents.

- Drug design : Serving as a scaffold for synthesizing novel compounds with enhanced biological activities.

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula and a molecular weight of approximately 330.38 g/mol. Its structure features a piperidine ring substituted with a tert-butyl group and a dioxoisoindoline moiety , which may enhance its solubility and biological interactions compared to other similar compounds .

Research indicates that compounds similar to this compound exhibit notable biological activities, including:

- Antitumor Properties : Some derivatives have shown efficacy against various cancer cell lines, indicating potential use in cancer therapy.

- Analgesic Effects : Compounds within this structural class may possess pain-relieving properties.

- Antimicrobial Activity : Certain analogs demonstrate effectiveness against bacterial and fungal pathogens.

Potential Applications

Based on its structural features, the compound could find applications in several areas:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of new pharmaceuticals targeting specific diseases. |

| Organic Synthesis | Use as an intermediate in synthesizing other complex organic molecules. |

| Biological Studies | Interaction studies with biological targets to explore mechanisms of action. |

| Drug Design | Structure-based drug design to improve efficacy and reduce side effects. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate with analogous compounds, focusing on structural features, reactivity, and applications.

Tert-butyl 4-(((1,3-dioxoisoindolin-2-yl)oxy)(phenyl)methyl)piperidine-1-carboxylate (1f)

- Structure : Features an additional phenylhydroxymethyl linker between the piperidine and dioxoisoindolin groups.

- Reactivity : The hydroxyl group in the linker enables further functionalization, such as trifluoromethylation (e.g., yielding tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate (3f) via cross-coupling) .

- Applications : Used in the synthesis of fluorinated analogs for agrochemical or pharmaceutical applications.

Tert-butyl 4-(2-([1,1'-biphenyl]-4-yl)-3,3-difluoroallyl)piperidine-1-carboxylate (13)

- Structure : Replaces the dioxoisoindolin group with a difluoroallyl-biphenyl system.

- Reactivity : Photoredox-catalyzed synthesis under mild conditions (e.g., using 4CzIPN in DMF) enables radical-based functionalization .

- Applications : Suited for constructing complex sp³ architectures in drug discovery.

Tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP)

- Structure: Substitutes the dioxoisoindolin group with a phenylamino moiety.

- Applications: Limited to non-bioactive synthetic routes to avoid regulatory scrutiny.

Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate (AB8655)

- Structure : Replaces piperidine with piperazine and introduces an ethyl linker.

- Reactivity : The ethyl spacer reduces steric hindrance, enhancing nucleophilic substitution efficiency.

- Applications : Used in peptide mimetics and polymer chemistry due to piperazine’s bifunctional coordination .

Tert-butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate (CAS 2230828-25-6)

- Structure : Incorporates an ester-linked dioxoisoindolin group.

- Stability : The ester group increases susceptibility to hydrolysis compared to the ether linkage in the target compound.

- Applications : Serves as a biodegradable linker in prodrug designs .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility: The target compound’s piperidine-dioxoisoindolin framework supports diverse transformations, including cross-coupling and photoredox catalysis, outperforming phenylamino analogs in regulatory compliance .

- Stability Advantage : Unlike ester-linked derivatives (e.g., CAS 2230828-25-6), the direct linkage in the target compound enhances stability under basic conditions .

- Regulatory Edge : Unlike 1-boc-4-AP, the dioxoisoindolin group reduces bioactivity risks, making it preferable for industrial-scale synthesis .

Preparation Methods

Boc Protection of Piperidine

The starting material is often 4-hydroxymethylpiperidine or a related piperidine derivative. The nitrogen is protected using tert-butyl carbamate to form tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This step is crucial to prevent unwanted side reactions at the nitrogen during subsequent transformations.

- Typical conditions: Reaction of 4-hydroxymethylpiperidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- Yield: Around 60-74% depending on conditions and purification methods.

Functionalization of the 4-Position on Piperidine

The 4-position hydroxymethyl group is converted into a suitable leaving group or directly functionalized to introduce the isoindolinone moiety.

- Example reaction: The hydroxymethyl group can be converted into a mesylate or tosylate, followed by nucleophilic substitution.

- Alternative: Mitsunobu reaction with phthalimide derivatives to introduce the 1,3-dioxoisoindolin-2-yl group directly.

Introduction of the 1,3-Dioxoisoindolin-2-yl Group

The isoindolinone moiety is introduced via nucleophilic substitution or coupling reactions using phthalimide derivatives.

Purification and Characterization

- Purification is typically performed by silica gel column chromatography using mixtures of petroleum ether and ethyl acetate.

- Characterization includes NMR spectroscopy and LCMS to confirm structure and purity.

Representative Experimental Data Table

| Step | Reaction Conditions | Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Boc protection | Reaction with Boc2O, base, RT | 4-hydroxymethylpiperidine, Boc2O | 60-74 | Formation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate |

| Mitsunobu reaction | DIAD, triphenylphosphine, THF, RT, 12-24h | Phthalimide, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 60-74 | Introduction of 1,3-dioxoisoindolin-2-yl group |

| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate | - | Ensures high purity for further use |

Alternative Preparation Routes and Notes

- Some protocols utilize potassium tert-butoxide in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions involving piperidine derivatives, which might be adapted for related compounds.

- Reductive amination and N-alkylation strategies are also reported for related piperidine-isoindolinone derivatives, involving tert-butyl 4-(bromomethyl)piperidine-1-carboxylate as an alkylating agent.

- The use of protecting groups and mild reaction conditions is critical to maintain the integrity of the sensitive isoindolinone ring system during synthesis.

Summary of Key Research Findings

- The Mitsunobu reaction is a reliable and commonly used method for introducing the 1,3-dioxoisoindolin-2-yl substituent onto the piperidine ring with good yields and purity.

- Boc protection of the piperidine nitrogen is essential for selective functionalization.

- Purification by flash chromatography is standard to isolate the desired compound.

- Variations in reaction conditions (temperature, solvent, reagent equivalents) can optimize yields between 60-74%.

- Advanced functionalization methods, such as N-alkylation and reductive amination, expand the chemical space for derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 4-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate with high purity?

- Methodological Answer : Synthesis typically involves coupling reactions between tert-butyl piperidine derivatives and isoindoline-1,3-dione moieties. Critical steps include:

- Use of tert-butyl carbamate protecting groups to stabilize the piperidine ring during synthesis .

- Optimization of reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. For example, tert-butyl 4-amino-piperidine intermediates are often reacted with phthalic anhydride derivatives under reflux in aprotic solvents like DMF or THF .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve ≥98% purity, as validated by GC-MS and HPLC-TOF .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodological Answer :

- GC-MS : Use a DB-5MS column with helium carrier gas; retention time (~7.94 min) and fragmentation patterns (e.g., m/z 57, 83, 93) confirm molecular identity .

- FTIR-ATR : Key peaks include C=O stretches (~1700 cm⁻¹ for the carbamate and isoindolinone groups) and N-H stretches (~3300 cm⁻¹) .

- HPLC-TOF : Compare measured exact mass (e.g., theoretical 276.1838 Da) with experimental values (Δppm < 2) to confirm molecular formula .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Use P95 respirators for minor exposures or OV/AG/P99 respirators for higher concentrations .

- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong acids/bases) .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer :

- Use single-crystal X-ray diffraction (SCXRD) with SHELX software for refinement. Key parameters:

- Collect high-resolution data (e.g., Cu-Kα radiation, λ = 1.54178 Å) at 100 K.

- Refine anisotropic displacement parameters for non-H atoms; H-atom positions are geometrically calculated .

- Analyze torsion angles (e.g., piperidine ring puckering) and intermolecular interactions (e.g., hydrogen bonds) to confirm stereochemical assignments .

Q. What strategies mitigate competing side reactions during the introduction of the 1,3-dioxoisoindolin-2-yl group?

- Methodological Answer :

- Reagent Selection : Use phthalic anhydride derivatives with electron-withdrawing substituents to enhance electrophilicity.

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to activate carbonyl groups and improve regioselectivity .

- Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor the desired nucleophilic attack over dimerization .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

- Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites.

- Calculate activation energies for tert-butyl deprotection under acidic conditions (e.g., HCl/dioxane) .

- Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress via NMR) .

Data Contradictions and Resolutions

Q. Discrepancies in reported melting points for tert-butyl piperidine derivatives: How to address them?

- Analysis : Variations may arise from polymorphic forms or impurities.

- Resolution :

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Compare purity data (e.g., HPLC area%) across studies; impurities >2% can depress melting points .

Q. Conflicting toxicity profiles in safety data sheets: What factors contribute to this?

- Analysis : Differences in impurity profiles or incomplete toxicological testing (e.g., acute vs. chronic exposure).

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.